1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione
Description
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione is a polyfunctionalized anthraquinone derivative characterized by four amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a phenoxy substituent at position 4. Its structural complexity arises from the combination of electron-donating (amino) and electron-withdrawing (bromo, phenoxy) groups, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
88601-88-1 |
|---|---|
Molecular Formula |
C20H15BrN4O3 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)19(26)14-11(23)7-12(18(25)16(14)20(13)27)28-8-4-2-1-3-5-8/h1-7H,22-25H2 |
InChI Key |
FZKISPNAUQTKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the phenoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by a nucleophilic substitution reaction to introduce the phenoxy group. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bromine, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, while the phenoxy and bromo groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Properties
- In contrast, methoxy groups (electron-donating) enhance reactivity toward electrophiles .
- Steric Effects: The bulky phenoxy group at position 6 may hinder access to adjacent positions, complicating regioselectivity compared to smaller substituents like methoxy .
Physical Properties :
- Amino-substituted analogs (e.g., 5b and 5d) are dark blue solids with moderate solubility in polar organic solvents . The target compound’s phenoxy group may further reduce solubility due to increased hydrophobicity.
Areas for Future Research :
- Detailed mechanistic studies on tetra-substitution reactions.
- Comparative bioactivity assays against cancer cell lines.
- Solubility and stability profiling under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
